molecular formula C17H17F6NO B1406886 2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone CAS No. 1425334-99-1

2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone

Cat. No. B1406886
CAS RN: 1425334-99-1
M. Wt: 365.31 g/mol
InChI Key: IKKJCMQZWRTSAQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone is a useful research compound. Its molecular formula is C17H17F6NO and its molecular weight is 365.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Protocols A range of studies has focused on developing efficient synthesis methods for compounds structurally related to 2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone. Bonacorso et al. (2017) described an effective protocol for synthesizing a new series of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles. The synthesis involved regioselective reactions and yielded novel spiro heterocycles with confirmed structures through extensive spectroscopic analysis and X-ray diffraction (Bonacorso et al., 2017). Similarly, a regioselective synthesis method for new tetracyclic 3-(trifluoromethyl)-spiro(chromen[4,3-c]pyrazole-4,1′-cycloalkanes) was also documented (Bonacorso et al., 2014).

Structural Characterization Structural features of these compounds are thoroughly investigated. For example, Malkova et al. (2016) detailed the structure of a related compound established by X-ray diffraction, highlighting the utility of this technique in confirming the molecular configuration of complex organic compounds (Malkova et al., 2016).

Synthetic Applicability and Photophysical Properties The synthetic applicability of these compounds has been demonstrated in various studies. Silva et al. (2021) synthesized a series of new compounds and successfully employed them in traditional cross-coupling reactions. They also conducted photophysical studies, revealing the high emission properties and good photoluminescence efficiencies of these molecules (Silva et al., 2021).

Diversity-Oriented Synthesis and Stereochemical Aspects Korotaev et al. (2021) developed regio- and stereoselective methods for synthesizing novel compounds, highlighting the importance of stereochemistry in the biological activity of these compounds. They confirmed the relative configuration of cycloadducts using X-ray diffraction analysis and 2D NOESY spectroscopy (Korotaev et al., 2021).

Advanced Synthesis Techniques Lei et al. (2012) utilized a continuous-flow microreactor for the three-component reaction, improving the synthesis of related compounds. This technique optimized the reaction conditions and led to high yields while minimizing by-products (Lei et al., 2012).

properties

IUPAC Name

2,2,2-trifluoro-1-[7-(trifluoromethyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F6NO/c18-16(19,20)12-4-5-13-11(8-12)9-24(14(25)17(21,22)23)10-15(13)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKJCMQZWRTSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC3=C2C=CC(=C3)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone
Reactant of Route 4
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone

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